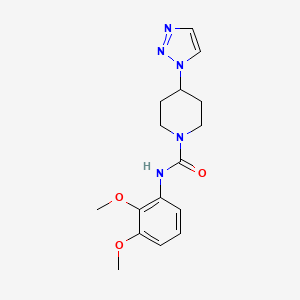

N-(2,3-dimethoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Description

N-(2,3-dimethoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 1,2,3-triazole ring at the 4-position and a carboxamide group linked to a 2,3-dimethoxyphenyl moiety. The triazole moiety is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" that ensures regioselectivity and high yield . This compound’s design leverages the triazole’s ability to engage in hydrogen bonding and π-π interactions, which are critical for bioactivity.

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)-4-(triazol-1-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-23-14-5-3-4-13(15(14)24-2)18-16(22)20-9-6-12(7-10-20)21-11-8-17-19-21/h3-5,8,11-12H,6-7,9-10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDQHTMZMKHZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The compound can be synthesized through various chemical reactions, typically involving the formation of the triazole ring via Huisgen cycloaddition. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Table 1: Characterization Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂ |

| Molecular Weight | 286.33 g/mol |

| Melting Point | Not specified |

| NMR (1H) | δ 3.78 (s), δ 7.92 (s) |

| ESI-MS | m/z 287 (M+H)+ |

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of triazole have shown effective inhibition of microtubule assembly and enhanced apoptosis in breast cancer cell lines such as MDA-MB-231 at concentrations as low as 1 μM .

In a comparative study, the compound was evaluated alongside other triazole derivatives for their cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity Comparison

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| N-(2,3-dimethoxyphenyl)-4-(triazole) | 5.0 | Microtubule destabilization |

| Compound A | 10.0 | Apoptosis induction |

| Compound B | 15.0 | Cell cycle arrest |

Antifungal Activity

The compound has also been investigated for its antifungal properties against Candida auris. Studies indicate that derivatives induce apoptotic cell death and disrupt the plasma membrane of fungal cells at minimal inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The triazole moiety plays a crucial role in enhancing the compound's binding affinity to these targets.

Case Study 1: Breast Cancer Cell Line Evaluation

In a controlled experiment involving MDA-MB-231 cells treated with varying concentrations of the compound, significant morphological changes were observed at concentrations as low as 2.5 μM. The study concluded that the compound effectively induces apoptosis through caspase activation pathways .

Case Study 2: Fungal Infection Treatment

Another study focused on the efficacy of the compound against C. auris infections demonstrated that treatment with the compound resulted in a substantial reduction in fungal viability and induced cell cycle arrest in the S-phase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

This compound (referred to as 56 in ) shares the piperidine-carboxamide scaffold but replaces the triazole with a brominated benzimidazolone group. Key differences include:

- Heterocyclic Core : The benzimidazolone group introduces a planar, aromatic system, contrasting with the triazole’s smaller, more polar structure.

- Substituent Position : The dimethoxyphenyl group here is 3,4-substituted (vs. 2,3-substituted in the target compound), altering electronic effects and steric interactions.

- Molecular Weight : The bromine atom increases molecular weight (458.0954 g/mol) compared to the triazole-containing target compound (estimated ~374–390 g/mol) .

Biological Implications : The benzimidazolone group may enhance binding to hydrophobic pockets in enzymes, while bromine could improve potency but increase toxicity. The absence of bromine and the triazole’s polar nature in the target compound might favor better solubility and metabolic stability .

Structural Analog: N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

This compound () shares the carboxamide functional group but features a pyrazolo-pyridine core instead of piperidine-triazole. Key distinctions:

- Substituents : Ethyl and methyl groups on the pyrazole ring introduce steric bulk, which could hinder binding to flat active sites.

- Molecular Weight : Higher molecular weight (374.4 g/mol) due to additional methyl and phenyl groups .

Functional Implications : The pyrazolo-pyridine scaffold may confer stronger π-π stacking but reduce hydrogen-bonding capacity compared to the triazole. This trade-off could impact selectivity in biological targets .

Research Findings and Implications

- Click Chemistry Superiority : The CuAAC method used for the target compound ensures regioselective triazole formation, avoiding isomerization issues common in traditional cycloadditions . This precision is critical for reproducible bioactivity.

- Substituent Effects : The 2,3-dimethoxyphenyl group’s electron-donating methoxy groups may enhance solubility compared to 3,4-substituted analogs, which are more lipophilic .

- Triazole vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.